molecular formula C19H17N3 B6044008 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6044008
M. Wt: 287.4 g/mol
InChI Key: VYYMQXQOQHPMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline, also known as PHT-427, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This molecule was first synthesized in 2006 and has since been the subject of numerous scientific research studies.

Mechanism of Action

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline inhibits Akt activity by binding to the PH domain of Akt, which is responsible for its localization to the cell membrane. This prevents Akt from phosphorylating its downstream targets, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline is its specificity for Akt inhibition, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance in cancer cells over time.

Future Directions

Future studies on 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline may focus on its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research may be needed to investigate the potential for resistance to develop and to identify strategies to overcome this limitation.

Synthesis Methods

The synthesis of 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 3-(2-bromoethyl)pyridine with phenylhydrazine to form 6-phenyl-3-pyridazinylamine. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form 2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

2-(6-phenyl-3-pyridazinyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation. Inhibition of Akt activity has been linked to the induction of apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

2-(6-phenylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-2-7-16(8-3-1)18-10-11-19(21-20-18)22-13-12-15-6-4-5-9-17(15)14-22/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYMQXQOQHPMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.